

# "Anticancer agent 107" and its effects on tumor microenvironment

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## Compound of Interest

Compound Name: Anticancer agent 107

Cat. No.: B12380408

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two distinct but significant players in the oncology landscape: the investigational anticancer agent CYT-107 and the microRNA miR-107. Both have demonstrated notable effects on the tumor microenvironment, offering potential avenues for therapeutic intervention. This document details their mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes complex biological pathways and workflows.

## Part 1: CYT-107 (Recombinant Human Interleukin-7)

### Introduction to CYT-107

CYT-107 is a glycosylated recombinant human interleukin-7 (rhIL-7), a cytokine crucial for the development, survival, and proliferation of T-lymphocytes.<sup>[1][2][3][4]</sup> In the context of oncology, CYT-107 is being investigated for its ability to bolster a patient's immune system, particularly in conjunction with other immunotherapies like checkpoint inhibitors. By expanding the population of T-cells, CYT-107 aims to enhance the anti-tumor immune response within the tumor microenvironment.

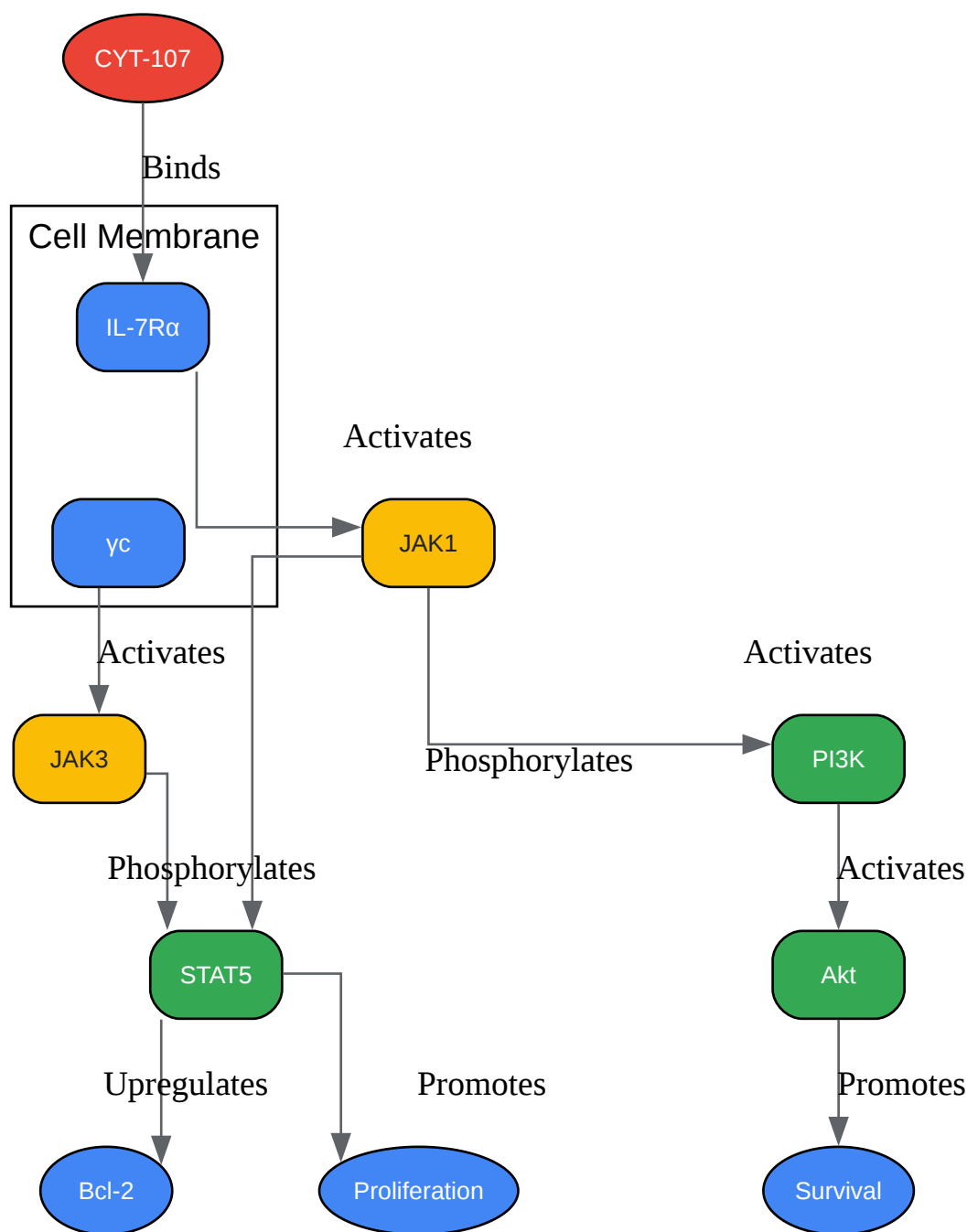
## Mechanism of Action and Effects on the Tumor Microenvironment

CYT-107 exerts its effects by binding to the IL-7 receptor, a heterodimer composed of the IL-7 receptor alpha chain (IL7RA) and the common cytokine gamma chain.<sup>[2]</sup> This binding triggers a cascade of intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. Activation of these pathways leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the promotion of lymphocyte survival, proliferation, and differentiation.

Within the tumor microenvironment, CYT-107's primary role is to increase the number and function of tumor-infiltrating lymphocytes (TILs). Specifically, it has been shown to expand various T-cell subsets, including naive, effector, and memory T-cells. Of particular note is the expansion of T memory stem cells, which are believed to be critical for durable anti-tumor immune responses. By increasing the pool of effector T-cells, CYT-107 can potentially convert "cold" tumors (lacking immune cells) into "hot" tumors that are more susceptible to immune-mediated killing, especially when combined with checkpoint inhibitors like atezolizumab that block T-cell inhibitory signals.

## Signaling Pathway

The signaling cascade initiated by CYT-107 binding to its receptor is depicted below.



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### CYT-107 (IL-7) Signaling Pathway

## Quantitative Data from Clinical Trials

The following tables summarize key data from the CITN-14 (NCT03513952) trial, a randomized phase II study of atezolizumab with or without CYT-107 in patients with advanced urothelial carcinoma.

Table 1: Efficacy Results

Outcome	Atezolizumab + CYT-107 (n=19)	Atezolizumab Alone (n=21)	p-value
Objective Response Rate (ORR)	26.3%	23.8%	0.43
Complete Response (CR)	10.5%	4.8%	
Partial Response (PR)	15.8%	19.0%	
Median Progression- Free Survival (PFS)	2.3 months	2.2 months	
Median Overall Survival (OS)	9.1 months	10.4 months	

Table 2: Safety Profile (Grade 3-4 Treatment-Related Adverse Events)

Adverse Event Category	Atezolizumab + CYT-107 (n=26)	Atezolizumab Alone (n=19)
Any Grade 3-4 AE	46.2%	63.2%
Treatment-Related G3-4 AEs	15.4%	36.8%
Immune-Mediated G3-4 AEs	50.0%	68.4%
Discontinuation due to Toxicity	0%	17.6%

Table 3: Pharmacodynamic Effects on T-Cell Subsets

T-Cell Subset	Observation in Combination Arm
Total T-Cells	~1.7-fold expansion by day 8
CD4+ T-Cells	~2.0-fold expansion, peaking at day 22
CD8+ T-Cells	~2.1-fold expansion, peaking at day 29
T Memory Stem Cells	Greatest expansion observed in this subset

## Experimental Protocols

### CITN-14 Clinical Trial Protocol (NCT03513952)

**Study Design:** An open-label, multicenter, randomized phase II trial.

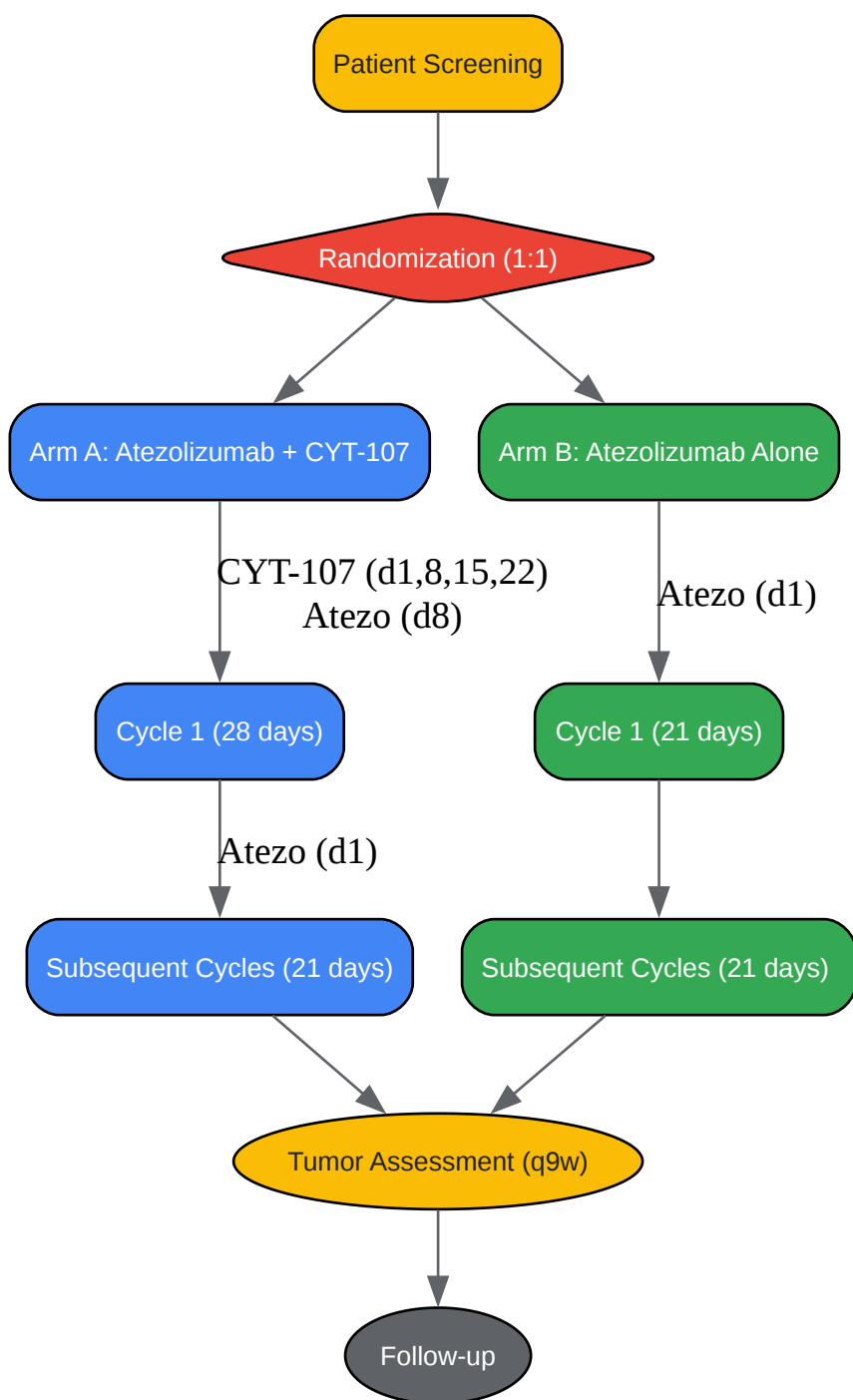
**Patient Population:** Patients with histologically confirmed metastatic urothelial carcinoma who had progressed after prior platinum-based chemotherapy.

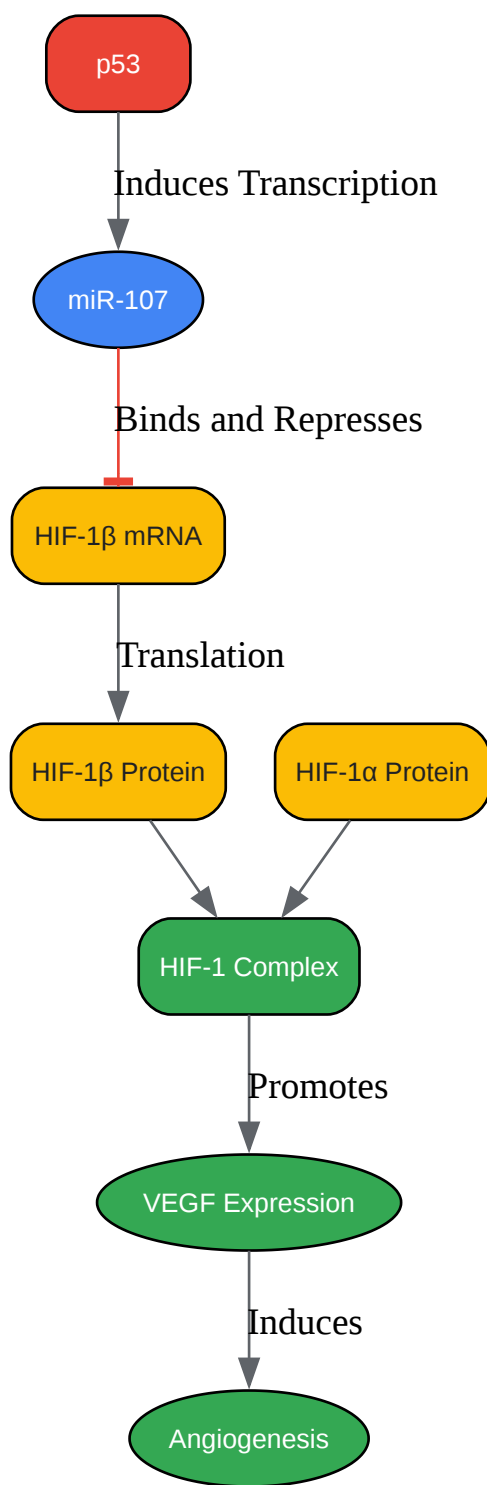
**Treatment Arms:**

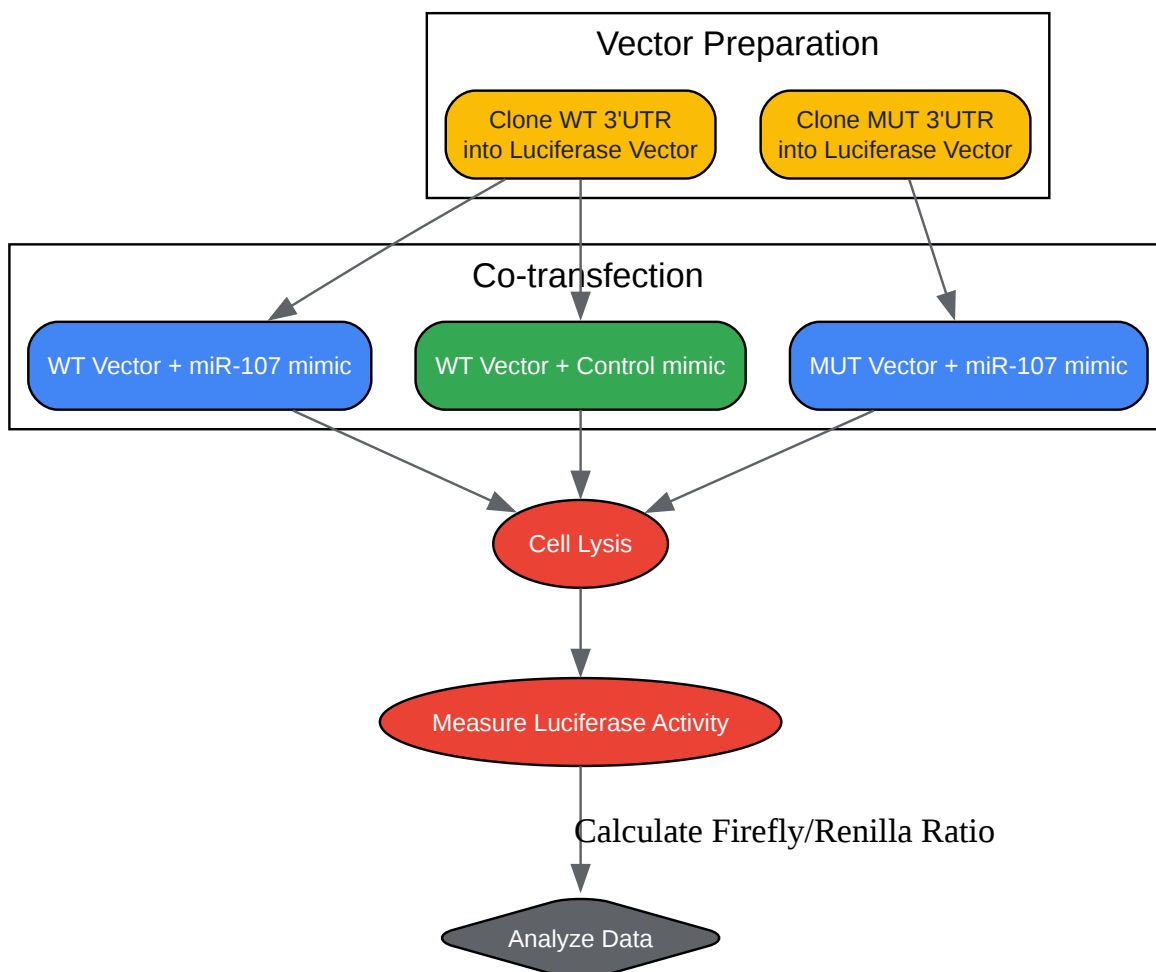
- **Experimental Arm:** CYT-107 administered intramuscularly at 10 mcg/kg on days 1, 8, 15, and 22 of the first 28-day cycle. Atezolizumab was administered intravenously at 1,200 mg on day 8 of the first cycle and on day 1 of subsequent 21-day cycles.
- **Control Arm:** Atezolizumab administered intravenously at 1,200 mg on day 1 of each 21-day cycle.

**Assessments:**

- **Safety:** Monitored for dose-limiting toxicities within the first 28 days. Adverse events were graded according to NCI CTCAE.
- **Efficacy:** Tumor assessments were performed via CT or MRI at baseline and every 9 weeks. Responses were evaluated using RECIST v1.1 criteria.
- **Pharmacodynamics:** Peripheral blood was collected for immunophenotyping to quantify T-cell subsets.







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